molecular formula C14H18BF3O3 B1420448 4,4,5,5-Tetramethyl-2-(3-methyl-5-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane CAS No. 1150561-56-0

4,4,5,5-Tetramethyl-2-(3-methyl-5-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane

Cat. No.: B1420448
CAS No.: 1150561-56-0
M. Wt: 302.1 g/mol
InChI Key: FTVLDBHZEMFMKS-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(3-methyl-5-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane is an organoboron compound that features a boronate ester functional group. This compound is notable for its stability, low toxicity, and high reactivity, making it a valuable intermediate in organic synthesis. It is particularly significant in the fields of medicinal chemistry and materials science due to its versatile reactivity and ability to form stable complexes with various organic molecules.

Mechanism of Action

Target of Action

The compound, also known as “3-Methyl-5-(trifluoromethoxy)phenylboronic acid, pinacol ester”, is a type of boric acid ester intermediate . Boric acid compounds are often used as enzyme inhibitors or specific ligand drugs . They have a wide range of applications in pharmacy and biology .

Mode of Action

The compound interacts with its targets through a series of chemical reactions. It can be synthesized through nucleophilic and amidation reactions . The molecular structures of the compound are further calculated using density functional theory (DFT), which were compared with the X-ray diffraction value .

Biochemical Pathways

In the organic synthesis of drugs, boronic acid compounds are usually used to protect diols; it is utilized in the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions . The formation and rupture of the boronic ester bond in different environments is used to achieve the controlled drug release .

Pharmacokinetics

The compound’s high reactivity in various transformation processes suggests that it may have significant bioavailability .

Result of Action

The compound’s action results in the inhibition of certain enzymes and the formation of specific ligand drugs . In the research of anticancer drugs, it was found that enzymes produced by boric acid compounds had highly reactive oxygen species, which could lead to apoptosis of certain cancer cells .

Action Environment

Environmental factors such as pH, glucose, and ATP in the organism can influence the compound’s action, efficacy, and stability . Boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers due to their ability to respond to various microenvironmental changes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(3-methyl-5-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane typically involves the reaction of 3-methyl-5-(trifluoromethoxy)phenylboronic acid with pinacol in the presence of a dehydrating agent such as toluene. The reaction proceeds under reflux conditions, and the product is isolated through crystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of automated systems for reagent addition and product isolation further enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(3-methyl-5-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The boronate ester group can be oxidized to form boronic acids or borates.

    Reduction: Reduction reactions can convert the boronate ester to borohydrides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boronate ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Halogenated reagents such as bromine or iodine in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Boronic acids or borates.

    Reduction: Borohydrides.

    Substitution: Various substituted boronate esters depending on the nucleophile used.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(3-methyl-5-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of anti-cancer and anti-inflammatory drugs.

    Industry: Applied in the production of advanced materials, such as polymers and electronic components, due to its ability to form stable complexes with various substrates.

Comparison with Similar Compounds

Similar Compounds

  • 4,4,5,5-Tetramethyl-2-(3-methyl-5-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane
  • 4,4,5,5-Tetramethyl-2-(3-methyl-5-(methoxy)phenyl)-1,3,2-dioxaborolane
  • 4,4,5,5-Tetramethyl-2-(3-methyl-5-(fluoromethoxy)phenyl)-1,3,2-dioxaborolane

Uniqueness

4,4,5,5-Tetramethyl-2-(3-methyl-5-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic properties and enhances the compound’s reactivity. This makes it particularly valuable in applications requiring high reactivity and stability, such as in the synthesis of complex organic molecules and advanced materials.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[3-methyl-5-(trifluoromethoxy)phenyl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BF3O3/c1-9-6-10(8-11(7-9)19-14(16,17)18)15-20-12(2,3)13(4,5)21-15/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTVLDBHZEMFMKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OC(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90675049
Record name 4,4,5,5-Tetramethyl-2-[3-methyl-5-(trifluoromethoxy)phenyl]-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150561-56-0
Record name 4,4,5,5-Tetramethyl-2-[3-methyl-5-(trifluoromethoxy)phenyl]-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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